3-bromo-N-(1-methylpiperidin-4-yl)benzamide
Description
3-Bromo-N-(1-methylpiperidin-4-yl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 1-methylpiperidin-4-yl group attached via an amide bond. The molecular formula is C₁₃H₁₆BrN₂O, with a molecular weight of 309.19 g/mol. Its structure combines a lipophilic bromine substituent with a piperidine moiety, which may enhance bioavailability and receptor interaction in biological systems. This compound is of interest in medicinal chemistry due to the versatility of benzamide scaffolds in targeting enzymes, receptors, and ion channels .
Properties
IUPAC Name |
3-bromo-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-7-5-12(6-8-16)15-13(17)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDSIYRTIWSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzamide moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the benzamide moiety.
Reduction: Products include reduced forms of the benzamide, such as amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-N-(1-methylpiperidin-4-yl)benzamide serves as a valuable building block in the development of novel therapeutic agents. Notably, its applications include:
- Neurological Disorders : The compound has shown potential as a candidate for drugs targeting neurological conditions such as depression and anxiety due to its interactions with serotonin receptors.
- Cancer Therapeutics : Research indicates that derivatives of this compound may inhibit key oncogenic pathways, particularly through dual inhibition strategies targeting proteins like anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) . These pathways are crucial in high-risk neuroblastoma cases, suggesting that combining ALK and BRD4 inhibition could enhance therapeutic efficacy.
Biological Studies
The compound is utilized in various biological assays to investigate its pharmacodynamics. Key areas of focus include:
- Enzyme Inhibition : Studies have shown that 3-bromo derivatives can act as enzyme inhibitors, modulating activities critical in disease progression .
- Receptor Modulation : The compound's ability to interact with neurotransmitter receptors makes it a candidate for exploring treatments for mood disorders.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- Serotonin Receptor Agonism : A study demonstrated that compounds structurally similar to this compound exhibit agonistic activity at serotonin receptors, indicating potential use in treating mood disorders.
- Dual Inhibition of Oncogenic Pathways : Research focused on dual inhibitors showed that modifications to the core structure of related compounds could enhance selectivity towards ALK while reducing off-target effects on PLK-1, thereby improving therapeutic profiles against neuroblastoma .
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substituent Variations
Key Analogs :
- 3-Fluoro-N-(1-methylpiperidin-4-yl)benzamide (e.g., from ): Replaces bromine with fluorine. Molecular weight 268.30 g/mol (C₁₃H₁₆FN₂O). The smaller, electronegative fluorine reduces steric hindrance and lipophilicity (logP ≈ 1.5 vs.
- 3-Trifluoromethyl-N-(1-methylpiperidin-4-yl)benzamide (): Molecular weight 286.29 g/mol (C₁₄H₁₇F₃N₂O). The trifluoromethyl group increases metabolic stability and logP (1.92) compared to bromine, enhancing hydrophobic interactions in binding pockets .
Impact of Bromine: The bromine atom in the target compound contributes to higher molecular weight and lipophilicity, favoring interactions with hydrophobic protein regions.
Amine Group Modifications
Key Analogs :
- N-(6-Methylpyridin-2-yl)-3-bromo-5-fluorobenzamide (): Replaces piperidine with a pyridinyl group. Molecular weight 310 g/mol (C₁₄H₁₁BrFN₂O). The aromatic pyridine ring enhances π-π stacking but reduces basicity compared to piperidine, altering solubility and target affinity .
- N-(4-Phenylbutyl)-3-bromobenzamide (): Substitutes piperidine with a phenylbutyl chain. Molecular weight 342.24 g/mol (C₁₇H₁₈BrNO). The flexible alkyl chain increases hydrophobicity (logP > 3) but may reduce selectivity due to nonspecific binding .
Impact of 1-Methylpiperidin-4-yl Group :
The piperidine moiety introduces a basic nitrogen (pKa ~8.5), enhancing water solubility at physiological pH. Its conformational rigidity may improve receptor binding kinetics compared to flexible alkyl chains .
Additional Functional Groups
Key Analogs :
- 3-Bromo-4-methoxy-N-(4-(4-methylpiperidin-1-yl)sulfonylphenyl)benzamide (): Adds methoxy and sulfonyl groups. Molecular weight 521.39 g/mol (C₂₁H₂₄BrN₂O₄S).
- 4-(Pyrazolo[4,3-c]pyridin-6-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (): Incorporates a pyrazole-pyridine hybrid. Molecular weight 568.04 g/mol (C₂₇H₂₈ClN₇O₂). The fused heterocycle enhances target specificity for kinase inhibition but complicates synthesis .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
3-Bromo-N-(1-methylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom attached to a benzamide structure, with a 1-methylpiperidin-4-yl group as a substituent. Its molecular formula is CHBrNO. The presence of the bromine atom and the piperidine moiety contributes to its unique biological activity.
This compound exhibits biological activity through several mechanisms:
- Receptor Interaction : It acts as a serotonin receptor agonist , influencing neurotransmitter release which may have implications for treating mood disorders and anxiety.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, including Polo-like kinase 1 (PLK1), which plays a critical role in cell cycle regulation .
- Bromodomain Targeting : It may also interact with bromodomain-containing proteins, which are involved in epigenetic regulation and have been identified as therapeutic targets in cancer .
Biological Assays and Findings
Research has demonstrated the biological efficacy of this compound through various assays:
- Kinase Inhibition Studies :
- Serotonin Receptor Activity :
- Studies suggest that compounds similar to this compound activate serotonin receptors, which could lead to downstream effects beneficial for treating anxiety and depression.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide | Contains a fluorine atom and indole moiety | Potential dual-action on multiple receptor types |
| 4-bromo-N-(6-methyl-pyridin-2-yl)benzamide | Substituted pyridine ring | May exhibit different receptor selectivity |
| 4-bromo-N-(1-methyl-butyl)-benzamide | Aliphatic substituent instead of piperidine | Altered pharmacokinetics due to different side chain |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Cancer Treatment : Inhibitors targeting both PLK1 and BRD4 have shown promising results in preclinical models of cancer, indicating that compounds like this compound could be developed into effective cancer therapies .
- Neuropharmacology : Its agonistic effects on serotonin receptors suggest potential applications in treating mood disorders, supported by studies demonstrating similar compounds' efficacy in enhancing serotonin signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
